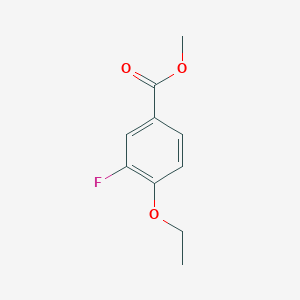

Methyl 4-ethoxy-3-fluorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

321198-23-6 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 4-ethoxy-3-fluorobenzoate |

InChI |

InChI=1S/C10H11FO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

SFSRWJBLMGQBGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)F |

Origin of Product |

United States |

Synthesis and Characterization of Positional Isomers and Analogues of Methyl 4 Ethoxy 3 Fluorobenzoate

Methyl 3-ethoxy-4-fluorobenzoate

One of the key positional isomers is Methyl 3-ethoxy-4-fluorobenzoate. This compound differs from the target molecule by the interchange of the ethoxy and fluoro substituents on the benzene (B151609) ring.

Synthesis: The synthesis of this isomer would likely follow a similar pathway to this compound, starting from 4-fluoro-3-hydroxybenzoic acid. This precursor would first be ethylated at the hydroxyl group, followed by esterification of the carboxylic acid with methanol.

Characterization Data:

| Property | Value |

| IUPAC Name | methyl 3-ethoxy-4-fluorobenzoate sigmaaldrich.com |

| CAS Number | 1379078-72-4 sigmaaldrich.com |

| Molecular Formula | C10H11FO3 sigmaaldrich.com |

| InChI Key | CNUMKCWMCLFPGF-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate

An analogue with additional substitution is Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate. This compound features a methyl group at the 2-position and an ethyl ester instead of a methyl ester.

Synthesis: The synthesis of this more substituted analogue would require a different starting material, likely a substituted toluene (B28343) derivative, and would involve a more complex synthetic sequence to introduce the various functional groups at the desired positions.

Characterization Data:

| Property | Value |

| IUPAC Name | ethyl 4-ethoxy-3-fluoro-2-methylbenzoate nih.gov |

| Molecular Formula | C12H15FO3 nih.gov |

| Molecular Weight | 226.24 g/mol nih.gov |

| InChI Key | DXCGQZQUHIYSJF-UHFFFAOYSA-N nih.gov |

| SMILES | CCOC1=C(C(=C(C=C1)C(=O)OCC)C)F nih.gov |

Other Related Analogues

Other related fluorinated and hydroxylated benzoic acid methyl esters have also been characterized and are commercially available, which can serve as important reference compounds.

Characterization of Related Analogues:

| Compound Name | CAS Number | Molecular Formula | Key Features |

| Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 sigmaaldrich.com | C8H7FO3 sigmaaldrich.com | Precursor to the target compound tcichemicals.com |

| Methyl 3-fluoro-4-hydroxybenzoate | 403-01-0 sigmaaldrich.com | C8H7FO3 sigmaaldrich.com | Positional isomer of the precursor |

| Methyl 3-fluoro-4-(hydroxymethyl)benzoate | 937636-18-5 ambeed.com | C9H9FO3 ambeed.com | Analogue with a hydroxymethyl group |

Reactivity and Reaction Mechanisms of Methyl 4 Ethoxy 3 Fluorobenzoate

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic ring of Methyl 4-ethoxy-3-fluorobenzoate is the primary site for electrophilic and nucleophilic substitution reactions. The outcome of these reactions is largely determined by the directing effects of the existing substituents.

The ethoxy group (-OEt) is an activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the fluorine atom (-F) and the methyl ester group (-COOCH₃) are deactivating groups. Fluorine exhibits a dual role; it is highly electronegative, leading to a strong -I (inductive) effect that withdraws electron density from the ring, yet it also possesses a +M effect due to its lone pairs. csbsju.edu While the inductive effect generally outweighs the mesomeric effect for halogens, making them deactivators, they are still considered ortho, para-directors. libretexts.org The methyl ester group is a deactivating group with a meta-directing effect due to its -I and -M effects, which withdraw electron density from the ring.

In this compound, the ethoxy group at C-4 and the fluorine at C-3 have opposing and reinforcing influences. The ethoxy group strongly activates the ortho positions (C-3 and C-5) and the para position (which is occupied by the methyl ester). The fluorine atom deactivates the ring but directs ortho (C-2 and C-4) and para (C-6). The methyl ester group at C-1 deactivates the ring and directs incoming electrophiles to the meta positions (C-3 and C-5).

When considering electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the ethoxy group is generally dominant. Therefore, electrophilic attack is most likely to occur at the positions most activated by the ethoxy group and least sterically hindered. The C-5 position is activated by the ethoxy group (ortho) and the methyl ester (meta), and is also para to the fluorine. The C-2 position is ortho to the fluorine and meta to the ethoxy group. Steric hindrance from the adjacent substituents will also play a crucial role in determining the final product distribution. youtube.com

| Position | Influence of Ethoxy (-OEt) | Influence of Fluorine (-F) | Influence of Methyl Ester (-COOCH₃) | Overall Effect |

| C-2 | meta (deactivating) | ortho (directing) | ortho (steric hindrance) | Moderately deactivated, sterically hindered |

| C-5 | ortho (activating) | meta (less deactivating) | meta (directing) | Activated, sterically accessible |

| C-6 | meta (deactivating) | para (directing) | para (sterically hindered) | Deactivated, sterically hindered |

This table provides a qualitative analysis of the directing effects at each available position on the aromatic ring.

In the case of nucleophilic aromatic substitution, the reaction is favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The fluorine atom, being highly electronegative, makes the carbon atom to which it is attached (C-3) electron-deficient and thus a potential site for nucleophilic attack. The presence of the electron-withdrawing methyl ester group, particularly its ability to stabilize a negative charge via resonance, can further facilitate such reactions. masterorganicchemistry.com

The fluorine atom significantly influences the reactivity of the aromatic ring. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic substitution, making reactions slower compared to unsubstituted benzene (B151609). stackexchange.com However, its ability to donate electron density through resonance (+M) can stabilize the arenium ion intermediate formed during electrophilic attack, particularly when the attack is at the para position. csbsju.edu In some cases, the reactivity of fluorobenzene (B45895) can be comparable to that of benzene in certain electrophilic aromatic substitutions. researchgate.net

The ethoxy group, a strong activating group, counteracts the deactivating effect of the fluorine and the methyl ester. Its powerful +M effect significantly increases the electron density of the ring, particularly at the ortho and para positions, thereby accelerating the rate of electrophilic substitution at these sites. msu.edu The interplay between the deactivating inductive effect of the fluorine and the activating mesomeric effect of the ethoxy group creates a nuanced reactivity profile for the molecule.

Ester Group Transformations: Hydrolysis, Transesterification, and Aminolysis Pathways

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxy-3-fluorobenzoic acid, under acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a base like sodium hydroxide.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with a long-chain alcohol would yield a different alkyl 4-ethoxy-3-fluorobenzoate.

Aminolysis: The reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 4-ethoxy-3-fluorobenzamide. This reaction is generally slower than hydrolysis and often requires heating.

Functional Group Interconversions and Side-Chain Modifications

Beyond reactions on the aromatic core and at the ester group, other functional group interconversions are possible. fiveable.meimperial.ac.uk

While this compound itself does not have a traditional benzylic carbon with hydrogens, derivatives where the ethoxy group is replaced by an alkyl group would exhibit benzylic reactivity. The benzylic position is the carbon atom directly attached to the benzene ring. libretexts.org This position is particularly reactive due to the ability of the benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. chemistry.coachlibretexts.org For example, an ethyl group at C-4 would have a benzylic methylene (B1212753) group (-CH₂-) that could undergo reactions such as free-radical bromination with N-bromosuccinimide (NBS) or oxidation to a ketone. libretexts.orgkhanacademy.org

The carbon-fluorine bond in aryl fluorides is generally strong and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to aryl chlorides, bromides, and iodides. acs.org However, advancements in catalyst design, including the use of specific ligands and nickel catalysis, have enabled the use of aryl fluorides in cross-coupling reactions. nih.gov Therefore, the fluorine atom at the C-3 position of this compound represents a potential site for C-C or C-heteroatom bond formation through modern cross-coupling methodologies. nih.govyoutube.com These reactions could be used to introduce a variety of substituents at this position, further functionalizing the molecule.

| Reaction Type | Reagents | Potential Product |

| Hydrolysis | NaOH, H₂O/heat | 4-ethoxy-3-fluorobenzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | R'-4-ethoxy-3-fluorobenzoate |

| Aminolysis | R'₂NH, heat | N,N-R'₂-4-ethoxy-3-fluorobenzamide |

| Cross-Coupling (potential) | Organoboron reagent, Pd/Ni catalyst | 3-Aryl-4-ethoxy-methylbenzoate |

This table outlines some of the key transformations possible for the functional groups present in this compound.

Insufficient Data for Comprehensive Analysis of this compound's Enzymatic Reactions

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific enzyme-catalyzed biotransformations and oxidative pathways of this compound. While general principles of xenobiotic metabolism, particularly concerning fluorinated aromatic compounds, are well-established, detailed research findings directly pertaining to this compound are not presently available in the public domain.

The metabolism of fluorinated benzoates in biological systems is known to be influenced by the position and nature of the substituents on the aromatic ring. In microorganisms, for instance, the metabolism of compounds such as 4-trifluoromethyl-benzoate proceeds through dioxygenase-catalyzed reactions, leading to the formation of dihydrodihydroxybenzoate and subsequently dihydroxybenzoate metabolites. uni-stuttgart.de Anaerobic bacteria like Syntrophus aciditrophicus have been shown to metabolize fluorobenzoates via reductive dehalogenation and the formation of fluorodiene intermediates. nih.govnih.gov

In mammals, the primary enzymes responsible for the metabolism of foreign compounds (xenobiotics) are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govnih.gov These enzymes, predominantly located in the liver, catalyze a variety of phase I metabolic reactions, including oxidation, reduction, and hydrolysis, to render lipophilic compounds more water-soluble for excretion. nih.gov The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen and its insertion into the substrate, a process that can, in principle, lead to the formation of arene oxides from aromatic compounds. nih.gov

Arene oxides are highly reactive electrophilic intermediates that can undergo several subsequent reactions. They can rearrange non-enzymatically to form phenols, be hydrated by epoxide hydrolase to form trans-dihydrodiols, or be conjugated with glutathione. The formation of an arene oxide on the benzene ring of this compound would be a plausible initial step in its oxidative metabolism by CYP enzymes. The subsequent fate of such an intermediate would be influenced by the electronic effects of the fluoro, ethoxy, and methyl ester substituents.

The arene oxide can exist in equilibrium with its valence tautomer, an oxepine. The position of this equilibrium is influenced by the substituents on the aromatic ring. However, without specific experimental data for this compound, any discussion of arene oxide/oxepine formation remains speculative.

Detailed research findings, including the identification of specific metabolites and the characterization of the enzymes involved in the biotransformation of this compound, are required to construct a definitive account of its reactivity and reaction mechanisms in biological systems. Such studies would likely involve incubating the compound with liver microsomes (a source of CYP enzymes) or specific recombinant CYP isoforms and analyzing the resulting products using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Until such research is conducted and published, a detailed and scientifically accurate article on the enzyme-catalyzed biotransformations and oxidative pathways of this compound, including data tables of research findings, cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Ethoxy 3 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic skeleton and functional groups present in Methyl 4-ethoxy-3-fluorobenzoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The ethoxy group protons appear as a characteristic triplet and quartet. The aromatic protons exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methyl ester protons appear as a singlet.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The presence of fluorine introduces C-F coupling, which can be observed in the spectrum and aids in the assignment of the fluorinated aromatic carbon.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | dd | 1H | Ar-H |

| 7.62 | dd | 1H | Ar-H |

| 6.95 | t | 1H | Ar-H |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.88 | s | 3H | -COOCH₃ |

| 1.47 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O |

| 155.0 (d) | C-F |

| 147.5 | C-O |

| 124.5 | Ar-CH |

| 123.0 | Ar-C |

| 116.0 (d) | Ar-CH |

| 114.5 | Ar-CH |

| 64.8 | -OCH₂CH₃ |

| 52.2 | -COOCH₃ |

| 14.6 | -OCH₂CH₃ |

d = doublet due to C-F coupling

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the triplet and quartet of the ethoxy group, confirming their adjacency. Correlations between the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbons and protons. This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include correlations from the methyl ester protons to the carbonyl carbon and the adjacent aromatic carbon, and from the ethoxy protons to the oxygen-bearing aromatic carbon.

Table 3: Key 2D NMR Correlations for this compound

| Technique | Correlation From | Correlation To | Inferred Connectivity |

| COSY | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | -OCH₂CH₃ group |

| HSQC | Aromatic Protons (δ 7.70, 7.62, 6.95) | Aromatic Carbons (δ 124.5, 116.0, 114.5) | Direct C-H bonds in the aromatic ring |

| HMBC | -COOCH₃ (s) | C=O (δ 165.7) | Ester methyl group attached to carbonyl |

| HMBC | -OCH₂CH₃ (q) | Aromatic C-O (δ 147.5) | Ethoxy group attached to the aromatic ring |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Molecular Modalities

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, C-O stretching of the ether and ester, and C-F stretching. The aromatic C-H and aliphatic C-H stretching vibrations would also be observable.

Raman spectroscopy, being complementary to IR, would also show characteristic bands. Aromatic ring vibrations are often strong in Raman spectra.

Table 4: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H (aliphatic) stretching |

| ~1720 | Strong | C=O (ester) stretching |

| ~1600, ~1500 | Medium | C=C (aromatic) stretching |

| ~1250 | Strong | C-O (ester and ether) stretching |

| ~1100 | Medium | C-F stretching |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₁FO₃), the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.

Table 5: HRMS Data for this compound

| Calculated Exact Mass | Measured Exact Mass | |

| [M+H]⁺ | 199.0714 | 199.0712 |

This close agreement between the calculated and measured masses provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to gain structural information. The fragmentation pattern of this compound would reveal characteristic losses of small neutral molecules, such as the loss of the methoxy (B1213986) group (-OCH₃) or the ethoxy group (-OCH₂CH₃).

Table 6: Major Fragments in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 168 | [M - OCH₃]⁺ | CH₃O• |

| 153 | [M - OCH₂CH₃]⁺ | C₂H₅O• |

| 140 | [M - COOCH₃]⁺ | COOCH₃• |

| 125 | [M - C₂H₅O - CO]⁺ | C₂H₅O•, CO |

The observed fragmentation pattern is consistent with the structure of this compound, further corroborating the structural assignments made by other spectroscopic methods.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The investigation into the three-dimensional structure of this compound through X-ray crystallography is crucial for a definitive understanding of its molecular geometry, conformational preferences, and the non-covalent interactions that govern its crystal packing. However, the absence of published crystallographic studies for this specific compound prevents a detailed discussion based on experimental data.

To date, no studies have reported the successful crystallization of this compound and subsequent analysis by single crystal X-ray diffraction. Consequently, data pertaining to its crystal system, space group, unit cell dimensions, and refinement statistics are not available.

While computational methods could offer theoretical predictions of its structure, these would not constitute the experimental evidence required for the specified sections of this article. Further research involving the synthesis of high-quality single crystals and their analysis using X-ray diffraction techniques is necessary to determine the precise solid-state architecture of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Ethoxy 3 Fluorobenzoate

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for the study of electronic structures of many-body systems. chemeo.com It is particularly effective for calculating the properties of molecules like Methyl 4-ethoxy-3-fluorobenzoate, providing a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The rotational freedom around the C-O bonds of the ethoxy and ester groups, as well as the orientation of these groups relative to the benzene (B151609) ring, gives rise to several possible conformers.

Computational methods, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are employed to calculate the energies of these different conformers. The most stable conformer corresponds to the global minimum on the potential energy surface. This optimized geometry is crucial as all other computational properties are derived from it. For instance, studies on similar molecules like ethyl 4-aminobenzoate (B8803810) have utilized potential energy surface scans to identify the most stable geometry.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (ethoxy) | ~1.37 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-F | ~119° |

| C-C-O (ethoxy) | ~118° | |

| Dihedral Angle | C-C-O-C (ethoxy) | ~180° (planar) or gauche |

| C-C-C=O (ester) | ~0° or ~180° |

Note: This data is illustrative and based on typical values for similar functional groups in related structures.

Prediction of Charge Distribution and Reactivity Indices

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations can provide a quantitative picture of this distribution through various charge analysis schemes, such as Mulliken population analysis or Natural Population Analysis (NPA). These analyses assign partial charges to each atom, highlighting electrophilic and nucleophilic sites.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related heterocyclic compounds have demonstrated the utility of these descriptors in understanding molecular reactivity. sigmaaldrich.com

Illustrative Reactivity Indices for this compound

| Reactivity Index | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.5 |

| Chemical Softness (S) | 1/η | ~0.4 |

| Electrophilicity Index (ω) | χ²/2η | ~4.05 |

Note: These values are hypothetical and serve as examples of typical DFT-derived reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemeo.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-donating ethoxy group and the electron-withdrawing fluoro and methyl ester groups will influence the energies of the frontier orbitals. DFT calculations are instrumental in quantifying these energies and the resulting gap. For example, similar calculations on other organic molecules have shown HOMO-LUMO gaps in the range of 2.5 to 3.3 eV. sigmaaldrich.com

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are representative values to illustrate the concept.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the ethoxy and carbonyl groups, as well as the fluorine atom. Regions of positive electrostatic potential, depicted in blue, indicate an excess of positive charge and are targets for nucleophilic attack. These are expected to be found around the hydrogen atoms. Green areas represent regions of neutral potential. MEP analysis has been widely used to understand the reactive behavior of various molecules. chemeo.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons.

Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O, ethoxy) | π* (C-C, ring) | High |

| LP (O, carbonyl) | π* (C-C, ring) | Moderate |

| LP (F) | σ* (C-C, ring) | Moderate |

| π (C=C, ring) | π* (C=O, ester) | High |

Note: This table presents expected interactions and their relative strengths for illustrative purposes.

Theoretical Prediction of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies) and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic properties.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.org Theoretical ¹H and ¹³C NMR spectra can be generated and compared to experimental data. For this compound, the calculated shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ethoxy, fluoro, and methyl ester substituents. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or limitations of the theoretical model.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule, which are observed in an infrared (IR) spectrum. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum, including the frequencies and intensities of the vibrational bands, can be compared with an experimental spectrum to confirm the presence of specific functional groups. For instance, the characteristic C=O stretching frequency of the ester group and the C-F stretching frequency would be key features to compare. researchgate.net

Illustrative Comparison of Predicted and Expected Experimental Spectroscopic Data

| Data Type | Feature | Predicted Value | Expected Experimental Value |

| ¹³C NMR | C=O | ~165 ppm | ~165-170 ppm |

| C-F | ~150-160 ppm (JC-F) | ~150-160 ppm | |

| O-CH₂ | ~64 ppm | ~60-70 ppm | |

| O-CH₃ | ~52 ppm | ~50-55 ppm | |

| ¹H NMR | Aromatic H | 6.9-7.8 ppm | 6.8-8.0 ppm |

| O-CH₂ | ~4.1 ppm (quartet) | ~4.0-4.3 ppm | |

| O-CH₃ | ~3.8 ppm (singlet) | ~3.7-4.0 ppm | |

| CH₃ (ethoxy) | ~1.4 ppm (triplet) | ~1.3-1.5 ppm | |

| IR | C=O stretch | ~1720 cm⁻¹ | ~1710-1730 cm⁻¹ |

| C-O stretch | ~1250 cm⁻¹ | ~1230-1270 cm⁻¹ | |

| C-F stretch | ~1100 cm⁻¹ | ~1080-1120 cm⁻¹ |

Note: Expected experimental values are based on typical ranges for the respective functional groups and data from analogous compounds.

Non-Linear Optical Properties and Quantum Chemical Calculations

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research, driven by the potential for these materials to be used in advanced technologies such as optical data storage, signal processing, and telecommunications. Quantum chemical calculations provide a powerful theoretical framework for predicting and understanding the NLO behavior of molecules like this compound. These computational methods allow for the determination of key parameters that govern the NLO response.

Detailed research findings on the specific non-linear optical properties and comprehensive quantum chemical calculations for this compound are not extensively available in the public domain as of the latest literature reviews. However, the theoretical evaluation of such a molecule would typically involve the use of Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), to calculate the electronic properties.

The primary parameters of interest in NLO studies are the electric dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). These properties are crucial indicators of a molecule's response to an external electric field and its potential for second-harmonic generation (SHG).

For a comprehensive understanding, the calculations would include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic excitation properties of the molecule, which are intrinsically linked to its NLO activity. A smaller energy gap generally correlates with a higher NLO response.

While specific experimental or calculated values for this compound are not presently documented in widespread literature, a hypothetical table of calculated quantum chemical parameters is presented below to illustrate the typical data generated in such a study.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

| Anisotropy of Polarizability (Δα) | Data not available | a.u. |

| First-Order Hyperpolarizability (β) | Data not available | a.u. |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | eV |

The values in the table above would be derived from solving the Schrödinger equation for the molecule in the presence of an electric field. The first-order hyperpolarizability (β) is of particular importance as it quantifies the second-order NLO response. A large β value is a primary indicator of a promising NLO material. The individual components of the β tensor (β_x, β_y, β_z) would also be analyzed to understand the directional nature of the NLO response.

Further theoretical investigations would involve analyzing the molecular electrostatic potential (MEP) map to identify the electrophilic and nucleophilic sites, providing insights into the charge distribution and intermolecular interactions that can influence the bulk NLO properties of the material.

Applications and Emerging Research Avenues for Methyl 4 Ethoxy 3 Fluorobenzoate and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of functional groups on the phenyl ring of Methyl 4-ethoxy-3-fluorobenzoate makes it an important intermediate in organic synthesis. The ester can be readily hydrolyzed to the corresponding carboxylic acid, while the fluoro and ethoxy groups can direct further chemical modifications, allowing for the construction of elaborate molecular architectures.

Building Block for Pharmaceutical Scaffolds and Agrochemicals

The fluorine atom and the substituted benzoate (B1203000) structure are common motifs in many biologically active compounds, enhancing properties like metabolic stability and binding affinity. Consequently, this compound and its corresponding carboxylic acid, 4-ethoxy-3-fluorobenzoic acid, serve as key starting materials in the synthesis of novel therapeutic agents.

One significant application is in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is implicated in inflammatory diseases, and its inhibition is a promising therapeutic strategy. A patent discloses the use of this compound as an intermediate in the synthesis of a series of heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives that act as potent RIPK1 kinase inhibitors. The synthesis involves the reaction of the benzoate derivative to form a complex heterocyclic system.

Another key area is in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of diabetes and obesity. Substituted pyrazole (B372694) derivatives have been shown to act as GPR119 agonists, and their synthesis has utilized 4-ethoxy-3-fluorobenzoic acid as a fundamental building block. In this context, the acid is coupled with other synthetic fragments to create the final active pharmaceutical ingredient.

While its application in agrochemical synthesis is plausible due to the commonality of fluorinated aromatic structures in pesticides and herbicides, specific examples detailing the use of this compound for this purpose are not prevalent in publicly available research. nih.gov

Design and Evaluation of Bioactive Analogues: Recent Advances

Exploration of STING Agonists and Antitumor Activity via Derivatives

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to potent anti-tumor responses. nih.gov The development of STING agonists is a promising strategy in cancer immunotherapy. nih.gov While direct studies on this compound as a STING agonist are not prominent in publicly available research, the design of novel STING agonists often involves the modification of small molecule scaffolds to optimize their interaction with the STING protein.

Fluorination is a key strategy in the development of potent STING agonists. For instance, fluorinated carbocyclic cGAMP analogs have been designed and synthesized to improve their stability and affinity for STING. nih.govbiorxiv.org These fluorinated analogs have demonstrated exceptional activity against various forms of the STING protein. nih.govbiorxiv.org Crystallographic studies have shown that despite chemical modifications, including fluorination, these analogs maintain a binding mode consistent with natural STING ligands. nih.gov This highlights the potential for fluorinated compounds, including derivatives of fluorinated benzoates, to be developed as stable and effective STING activators.

Furthermore, research into other fluorinated compounds has shown significant antitumor potential. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been identified as a potent and selective inhibitor of lung, colon, and breast cancer cell lines. nih.gov Similarly, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated promising anti-inflammatory and anticancer effects. dntb.gov.uanih.govresearchgate.net These findings underscore the importance of the fluorine substituent in the development of new anticancer agents. The exploration of derivatives of this compound could therefore be a viable strategy in the search for novel STING agonists and other antitumor compounds.

Development of Novel Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated compounds are of significant interest in this area. The introduction of fluorine into a molecule can enhance its antimicrobial activity by altering its electronic properties, membrane permeability, and resistance to metabolic degradation. researchgate.net

Derivatives of fluorinated benzoates and related structures have shown promise as antimicrobial agents. For example, novel quinolinium derivatives featuring a 4-fluorophenyl group have exhibited superior antibacterial activity against several resistant strains, including MRSA. nih.gov The mechanism of these compounds is believed to involve the disruption of bacterial cell division. nih.gov

Structure-activity relationship (SAR) studies on various classes of compounds have shed light on the features that contribute to antimicrobial efficacy. In a series of benzophenone-based tetraamides, a benzophenone (B1666685) core and a cationic group were found to be essential for antibacterial activity. nih.gov These compounds were shown to act by causing membrane depolarization. nih.gov For acylphloroglucinol derivatives, an acyl side chain was identified as a prerequisite for antibacterial activity, with one such derivative showing potent anti-MRSA activity. nih.gov

The following table summarizes the antimicrobial activity of selected fluorinated compounds and their derivatives against various microbial strains.

| Compound Class | Specific Derivative Example | Target Microorganism(s) | Observed Effect |

| Fluorine-containing pyrazoles | Compound with a chlorine atom at the para position of the phenyl group | Various bacteria | Highest antibacterial activity, exceeding standard drug ampicillin |

| Quinolinium derivatives | Derivative with a 4-fluorophenyl group (A2) | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), NDM-1 Escherichia coli | Superior antibacterial activity with low MIC values |

| Acylphloroglucinol derivatives | Compound A5 | MRSA | Excellent antibacterial activity (MIC = 0.98 µg/mL) |

Environmental Chemistry: Degradation Studies and Chemical Fate in Biotic and Abiotic Systems

The widespread use of fluorinated compounds has raised concerns about their environmental persistence and potential for long-range transport. numberanalytics.comnih.gov The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to natural degradation processes. numberanalytics.com

The environmental fate of a chemical is influenced by a variety of factors, including its water solubility, sorption to soil and sediment, and susceptibility to biotic and abiotic degradation. For fluorinated aromatic esters like this compound, several degradation pathways could be relevant.

Abiotic Degradation:

Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, breaking the molecule down into its corresponding carboxylic acid (4-ethoxy-3-fluorobenzoic acid) and methanol. The rate of hydrolysis would be dependent on factors such as pH and temperature.

Photolysis: Sunlight can induce the degradation of aromatic compounds. While the carbon-fluorine bond is generally stable, photolysis can lead to the formation of reactive radicals and other transformation products. numberanalytics.com

Biotic Degradation: Microbial degradation is a key process in the breakdown of organic compounds in the environment. Studies on the biodegradation of substituted benzenes have shown that the nature and position of substituents on the aromatic ring significantly influence the rate and pathway of degradation. nih.gov For fluorinated compounds, microbial degradation can proceed through defluorination and mineralization. numberanalytics.com However, the presence of fluorine can also inhibit microbial activity.

Research on the environmental fate of fluorotelomer alcohols and esters indicates that these compounds can be transformed in soils, leading to the formation of perfluorinated carboxylic acids (PFCAs), which are highly persistent. purdue.edu The biodegradation of these esters often begins with the cleavage of the ester linkage. purdue.edu

The following table outlines potential degradation pathways and influencing factors for fluorinated aromatic esters in the environment.

| Degradation Process | Description | Influencing Factors | Potential Products |

| Abiotic | |||

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature | 4-ethoxy-3-fluorobenzoic acid, Methanol |

| Photolysis | Degradation by sunlight. | Wavelength and intensity of light, presence of photosensitizers | Reactive radicals, smaller fluorinated and non-fluorinated molecules |

| Biotic | |||

| Microbial Degradation | Breakdown by microorganisms such as bacteria and fungi. | Microbial community composition, oxygen availability, presence of other organic matter | Defluorinated intermediates, mineralization to CO2, water, and fluoride (B91410) ions |

Given the persistence of many fluorinated compounds, understanding the environmental fate of this compound and its derivatives is crucial for assessing their long-term environmental impact.

Future Directions and Advanced Research Perspectives for Methyl 4 Ethoxy 3 Fluorobenzoate

Exploration of Novel Catalytic Systems and Green Chemistry Approaches for Synthesis

The synthesis of methyl 4-ethoxy-3-fluorobenzoate is poised for significant advancements through the adoption of innovative catalytic systems and green chemistry principles. Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, leading to waste generation and safety concerns. Future research will likely focus on the development of highly efficient and selective catalysts, such as transition metal complexes or organocatalysts, to streamline the synthesis. These catalysts can potentially enable milder reaction conditions, reduce the number of synthetic steps, and improve atom economy.

A key area of development is the application of green chemistry principles to minimize the environmental impact of the synthesis. nih.gov This includes the use of renewable starting materials, environmentally benign solvents like water or supercritical fluids, and energy-efficient reaction methods such as microwave or ultrasound-assisted synthesis. nih.gov The goal is to create a more sustainable and cost-effective manufacturing process for this important chemical intermediate. One approach that has gained traction is the use of agro-waste catalysts, which are derived from renewable biological sources. nih.gov

Integration of Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Future research on the synthesis of this compound will likely involve the integration of advanced spectroscopic and imaging techniques for in situ analysis. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of the reaction without the need for sampling and offline analysis. scirp.orgresearchgate.netsemanticscholar.orgucl.ac.uk

These methods allow for precise control over reaction parameters, leading to improved yields, purity, and safety. ucl.ac.uk For instance, FTIR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands. scirp.orgresearchgate.netsemanticscholar.org Furthermore, advanced imaging techniques could provide spatial information about the reaction, which is particularly useful for heterogeneous catalytic systems.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Prediction

Sustainable and Scalable Production Methodologies

As the demand for this compound and its derivatives grows, the development of sustainable and scalable production methods becomes increasingly critical. Future research will focus on optimizing existing synthetic routes and developing new ones that are amenable to large-scale production. nih.govresearchgate.net This includes the use of continuous flow reactors, which offer several advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and easier automation.

Expanding the Scope of Biological and Materials Science Applications Through Novel Derivatives

The unique combination of a fluoro group, an ethoxy group, and a methyl ester on the benzene (B151609) ring makes this compound a valuable scaffold for the synthesis of novel derivatives with a wide range of potential applications. Future research will undoubtedly explore the synthesis and evaluation of new compounds derived from this core structure for use in both biological and materials science contexts.

In the realm of biological applications, derivatives could be designed as potential drug candidates, agrochemicals, or molecular probes. The fluorine atom, for instance, is known to enhance metabolic stability and binding affinity in drug molecules. In materials science, derivatives of this compound could be explored for their potential use in the development of liquid crystals, polymers, and other advanced materials. The specific substitution pattern on the aromatic ring can influence properties such as mesophase behavior and thermal stability. researchgate.netsemanticscholar.org

Q & A

Q. Table 1: Synthetic Route Efficiency

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Batch Fluorination | 65 | 90 | Low cost | |

| Flow Reactor Synthesis | 85 | 98 | Scalable, reduced side products | |

| Microwave-Assisted | 78 | 95 | Rapid reaction time |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signal | Structural Insight |

|---|---|---|

| NMR | δ -110 ppm (meta-F) | Confirms fluorine position |

| HRMS | [M+H] 212.08 | Validates molecular formula |

| XRD | C-O bond length: 1.36 Å | Resolves steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.